molecular formula C8H15NO2 B11752603 3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol

3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol

Cat. No.: B11752603
M. Wt: 157.21 g/mol
InChI Key: VTQQZFBVMNEQER-YUMQZZPRSA-N
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Description

3-[(1S,4S)-2-oxa-5-azabicyclo[221]heptan-5-yl]propan-1-ol is a bicyclic compound that features both an oxygen and nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the palladium-catalyzed approach mentioned above provides a scalable route for its synthesis. The reaction conditions typically involve the use of palladium catalysts, appropriate ligands, and controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or alcohols are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol

InChI

InChI=1S/C8H15NO2/c10-3-1-2-9-5-8-4-7(9)6-11-8/h7-8,10H,1-6H2/t7-,8-/m0/s1

InChI Key

VTQQZFBVMNEQER-YUMQZZPRSA-N

Isomeric SMILES

C1[C@H]2CN([C@@H]1CO2)CCCO

Canonical SMILES

C1C2CN(C1CO2)CCCO

Origin of Product

United States

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